Orphenadrine Hydrochloride

Description

Historical Development and Discovery

Orphenadrine hydrochloride originated from antihistamine research in the 1940s. George Rieveschl, a chemist at the University of Cincinnati, and his student Fred Huber synthesized diphenhydramine, a foundational compound for orphenadrine. Parke-Davis further developed orphenadrine as a methylated derivative of diphenhydramine, patenting it in the U.S. in 1951. Initially used to manage Parkinson’s disease symptoms, its anticholinergic and muscle relaxant properties led to broader applications in musculoskeletal pain.

Nomenclature and Classification

Systematic IUPAC Name :

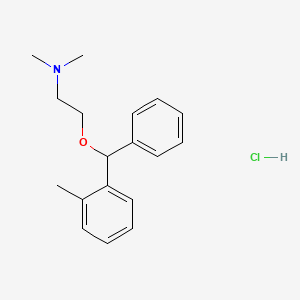

N,N-Dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine hydrochloride.

Common Synonyms :

Classification :

Chemical Structure and Formulation

Molecular Formula : C₁₈H₂₃NO·HCl.

Molecular Weight : 305.84 g/mol.

Structural Features :

- Derived from diphenhydramine with a methyl group added to the ortho position of one phenyl ring.

- Chiral center (racemic mixture in therapeutic formulations).

Key Properties :

| Property | Value | Source |

|---|---|---|

| Melting Point | 160–164°C | |

| Solubility | Freely soluble in water | |

| pKa | ~9.5 (amine group) |

Stereochemistry :

| Enantiomer | CAS Registry Number | |

|---|---|---|

| (R)-Orphenadrine | 33425-91-1 | |

| (S)-Orphenadrine | 33425-89-7 |

Properties

IUPAC Name |

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO.ClH/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;/h4-12,18H,13-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZKYYIKWZOKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO.ClH, C18H24ClNO | |

| Record name | ORPHENADRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83-98-7 (Parent) | |

| Record name | Orphenadrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000341695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5025815 | |

| Record name | Orphenadrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orphenadrine hydrochloride appears as odorless white or almost white crystalline powder. pH (aqueous solution) about 5.5. Bitter numbing taste. (NTP, 1992) | |

| Record name | ORPHENADRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>45.9 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |

| Record name | SID855661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ORPHENADRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

341-69-5 | |

| Record name | ORPHENADRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Orphenadrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=341-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orphenadrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000341695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orphenadrine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Orphenadrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orphenadrine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORPHENADRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBY910DUXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

313 to 315 °F (NTP, 1992) | |

| Record name | ORPHENADRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Preparation Methods

Asymmetric Halogen-Metal Exchange Method

Sälinger and Brückner (2009) pioneered an enantioselective synthesis of (R)-orphenadrine using ligand-accelerated halogen–metal exchange. The protocol involves kinetic resolution of a prochiral bromoarene substrate (B) via asymmetric Grignard formation. A chiral bisoxazoline ligand enables preferential reaction at the pro-S bromine, yielding the organomagnesium intermediate (D). Subsequent protonolysis generates the key amine (E), which is quaternized with hydrochloric acid to form the hydrochloride salt.

Table 1: Reaction Conditions for Asymmetric Synthesis

This method’s significance lies in its brevity and enantiocontrol, though industrial scalability is limited by ligand cost and cryogenic conditions.

Alkylation of N,N-Dimethylethanolamine

A patent by CN101440041A outlines a two-step synthesis adaptable to hydrochloride salt formation. N,N-Dimethylethanolamine undergoes alkylation with 2-methyl diphenylmethyl chloride in dichloromethane, yielding orphenadrine free base. Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt.

Table 2: Alkylation Method Parameters

| Parameter | Details |

|---|---|

| Alkylating Agent | 2-Methyl diphenylmethyl chloride |

| Solvent | Dichloromethane |

| Reaction Time | 6–8 hours (reflux) |

| Acid for Salt | Hydrochloric acid (37%) |

| Yield | 85–90% |

This route is favored industrially for its operational simplicity and high yield, though it lacks inherent stereoselectivity.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance halogen–metal exchange kinetics, while dichloromethane optimizes alkylation.

- Temperature Control : Cryogenic conditions (-78°C) suppress side reactions in asymmetric synthesis, whereas reflux (40–50°C) accelerates alkylation.

- Catalyst Loading : Chiral ligand concentrations ≥10 mol% ensure sufficient enantiomeric induction.

Purification and Crystallization Techniques

Orphenadrine hydrochloride is purified via recrystallization from ethanol-water (3:1 v/v), achieving >99% purity. Filtration through 0.45 µm membranes removes particulate contaminants, while vacuum drying at 50°C prevents hydrate formation.

Analytical Characterization

Validated HPLC methods quantify this compound using C18 columns and UV detection at 220–280 nm. Key specifications include:

Table 3: Analytical Parameters

| Parameter | Details |

|---|---|

| Retention Time | 11.29 minutes |

| Linearity Range | 8.788–52.725 µg/mL |

| LOD | 0.0046 µg/mL |

| LOQ | 0.01386 µg/mL |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes the alkylation route due to lower operational costs and compatibility with continuous flow reactors. Challenges include:

- Byproduct Management : Residual diphenylmethanol derivatives necessitate silica gel chromatography.

- Environmental Impact : Dichloromethane substitution with greener solvents (e.g., 2-MeTHF) is under investigation.

Recent Advances and Patents

Recent patents focus on solvent-free alkylation and enzymatic resolution of racemic mixtures. CN101440041A’s citrate synthesis exemplifies adaptable methodologies for hydrochloride preparation via acid exchange.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Criteria | Asymmetric Method | Alkylation Method |

|---|---|---|

| Yield | 75–80% (estimated) | 85–90% |

| Scalability | Limited | High |

| Enantioselectivity | >90% ee | Racemic |

| Cost | High | Low |

Chemical Reactions Analysis

Types of Reactions: Orphenadrine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Nucleophiles such as sodium methoxide can be used under basic conditions

Major Products: The major products formed from these reactions include various metabolites and derivatives of orphenadrine .

Scientific Research Applications

Musculoskeletal Pain Management

Orphenadrine is commonly used as an adjunct therapy for acute musculoskeletal conditions. It is often combined with nonsteroidal anti-inflammatory drugs (NSAIDs) or other analgesics to enhance pain relief. The drug acts by exerting anticholinergic effects, which help alleviate muscle spasms and discomfort.

Clinical Findings:

- A systematic review indicated that orphenadrine is effective in reducing pain associated with acute low back pain when used alongside physical therapy and rest .

- In a comparative study, orphenadrine was found to provide significant improvements in pain scores among patients suffering from acute musculoskeletal injuries compared to placebo .

Treatment of Muscle Cramps

Recent studies have investigated the efficacy of orphenadrine in treating muscle cramps, particularly in patients with liver cirrhosis. A pilot study demonstrated its effectiveness in significantly reducing the frequency and duration of muscle cramps.

Case Study:

- In a randomized controlled trial involving 30 cirrhotic patients, those treated with orphenadrine (100 mg twice daily) exhibited a reduction in muscle cramp frequency from 12.53 to 0.6 cramps per week after one month (p < 0.001). The duration of cramps also decreased from an average of 1 minute to just 0.1 minutes .

| Parameter | Baseline | Post-Treatment | p-value |

|---|---|---|---|

| Frequency of Cramps (per week) | 12.53 ± 6.01 | 0.6 ± 0.74 | <0.001 |

| Duration of Cramps (minutes) | 1 | 0.1 | <0.001 |

| Pain Score | 8/10 | 0/10 | <0.001 |

Parkinson's Disease Management

Orphenadrine has been utilized in managing symptoms associated with Parkinson's disease and drug-induced extrapyramidal symptoms due to its anticholinergic properties.

Mechanism of Action:

- The drug functions by restoring the balance between cholinergic and dopaminergic neurotransmission in the basal ganglia, which is disrupted in Parkinson's disease . It has been shown to improve rigidity and tremors but may have limited effects on bradykinesia.

Adjunct Therapy for Other Conditions

Orphenadrine is also used as part of combination therapies for various conditions:

- Postoperative Pain Relief: A study highlighted the use of a fixed combination of orphenadrine and diclofenac for postoperative pain management, showing improved patient satisfaction without significant side effects .

- Psychiatric Applications: There are emerging reports on orphenadrine-induced psychosis, particularly in older adults, emphasizing the need for careful monitoring during treatment .

Mechanism of Action

Orphenadrine hydrochloride exerts its effects by blocking muscarinic receptors, which inhibits the action of acetylcholine. This leads to muscle relaxation and relief from pain. It also has mild antihistaminic and local anesthetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Orphenadrine hydrochloride shares therapeutic and structural similarities with several compounds but differs in mechanisms, pharmacokinetics, and safety profiles.

Trihexyphenidyl

- Mechanism: Both are antimuscarinics used in Parkinsonism.

- Efficacy : In a double-blind trial, orphenadrine and trihexyphenidyl showed comparable efficacy in controlling fluphenazine-induced extrapyramidal symptoms, but orphenadrine required dose titration (150–400 mg/day) .

- Safety : Trihexyphenidyl has higher rates of sedation and blurred vision, whereas orphenadrine’s NMDA antagonism may reduce cognitive side effects .

Diphenhydramine Hydrochloride

- Structural Similarity : Both are diphenhydramine congeners, but orphenadrine’s 2-methyl substitution reduces histamine H₁ receptor affinity, minimizing sedation .

- Pharmacokinetics : Diphenhydramine has a shorter half-life (4–8 hours) and is primarily used for allergies, while orphenadrine’s longer half-life (13.2–20.1 hours) supports once-daily dosing in chronic conditions .

Tizanidine Hydrochloride

- Mechanism : Tizanidine is an alpha-2 adrenergic agonist, whereas orphenadrine acts via antimuscarinic and NMDA pathways .

- Clinical Use : Both treat muscle spasms, but tizanidine is preferred in spasticity due to its central α₂-mediated action, while orphenadrine is used in Parkinsonism .

- Analytical Methods : Spectrophotometric assays differentiate their ion-pair complexes with eosin Y, reflecting distinct chemical properties .

Amantadine Hydrochloride

- Mechanism : Amantadine enhances dopamine release and NMDA antagonism, whereas orphenadrine lacks dopaminergic activity .

- Efficacy : In a trial, both reduced extrapyramidal symptoms, but amantadine showed superior mood stabilization, likely due to dopamine modulation .

Nefopam Hydrochloride

- Therapeutic Use : Nefopam treats acute pain, while orphenadrine targets chronic neuromuscular conditions .

Data Table: Comparative Profiles of Orphenadrine and Analogues

| Compound | Classification | Mechanism of Action | Half-Life (h) | Key Indications | Notable Side Effects |

|---|---|---|---|---|---|

| Orphenadrine HCl | Antimuscarinic, NMDA antagonist | mAChR blockade, NMDA antagonism | 13.2–20.1 | Parkinsonism, muscle spasm | Dry mouth, dizziness |

| Trihexyphenidyl | Antimuscarinic | mAChR blockade | 6–10* | Parkinson’s disease | Sedation, blurred vision |

| Diphenhydramine HCl | Antihistamine, anticholinergic | H₁ and mAChR blockade | 4–8 | Allergies, insomnia | Drowsiness, urinary retention |

| Tizanidine HCl | Alpha-2 agonist | Central α₂ adrenergic agonism | 2.5 | Muscle spasticity | Hypotension, fatigue |

| Amantadine HCl | Dopaminergic, NMDA antagonist | Dopamine release, NMDA antagonism | 10–14 | Parkinson’s, influenza A | Livedo reticularis, edema |

Research Findings and Analytical Methods

- Pharmacokinetics : Orphenadrine accumulates 2–3 fold after repeated dosing, necessitating careful titration .

- Analytical Techniques: Ion-pair spectrophotometry (eosin Y) and carbon nanotube-based electrodes enable precise quantification in formulations .

- Structural Insights : X-ray crystallography reveals orphenadrine’s helical conformation, distinct from diphenhydramine’s "open-book" structure, influencing receptor interactions .

Biological Activity

Orphenadrine hydrochloride is a muscle relaxant with significant biological activity, particularly in the treatment of muscle pain and motor control disorders such as Parkinson's disease. This article delves into its pharmacodynamics, mechanisms of action, clinical efficacy, and side effects, supported by recent studies and data.

Orphenadrine functions primarily as a muscarinic antagonist , exerting its effects through several mechanisms:

- Anticholinergic Activity : It acts as a nonselective antagonist of muscarinic acetylcholine receptors, which contributes to its muscle relaxant properties. It is approximately 58% as potent as atropine in this regard .

- NMDA Receptor Antagonism : Orphenadrine also inhibits N-methyl-D-aspartate (NMDA) receptors, which may play a role in its analgesic effects .

- Histamine H1 Receptor Antagonism : The compound exhibits antihistaminic properties that may contribute to its overall efficacy in pain relief .

Pharmacokinetics

- Bioavailability : Approximately 90% when administered orally.

- Protein Binding : High protein binding at about 95%.

- Metabolism : Primarily metabolized in the liver via demethylation to active metabolites.

- Half-life : Ranges from 13 to 20 hours, allowing for sustained activity post-administration .

Clinical Efficacy

Orphenadrine has been studied for various clinical applications, particularly in managing muscle cramps and pain associated with musculoskeletal conditions. A notable pilot study assessed its effectiveness in cirrhotic patients suffering from muscle cramps:

Case Study: Efficacy in Cirrhotic Patients

- Study Design : A randomized controlled trial involving 30 patients with liver cirrhosis experiencing frequent muscle cramps.

- Intervention : Patients received either orphenadrine (100 mg twice daily) or calcium carbonate (500 mg twice daily) for one month.

| Parameter | Baseline (Orphenadrine) | Post-Treatment (Orphenadrine) | Baseline (Calcium Carbonate) | Post-Treatment (Calcium Carbonate) |

|---|---|---|---|---|

| Frequency of Cramps (per week) | 12.53 ± 6.01 | 0.6 ± 0.74 | 11.07 ± 5.58 | 8.33 ± 4.67 |

| Duration of Cramps (minutes) | 1 | 0.1 | - | - |

| Pain Score (0-10) | 8 | 0 | 7.8 | 6.6 |

- Results : The orphenadrine group showed a significant reduction in the frequency and duration of muscle cramps, along with a marked improvement in pain scores compared to baseline measurements (all ) .

Side Effects

While generally well-tolerated, orphenadrine can cause side effects due to its anticholinergic properties:

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling orphenadrine hydrochloride in laboratory settings?

- Methodological Guidance :

- Use PPE including impermeable gloves (e.g., nitrile) with tested penetration resistance, and avoid skin/eye contact .

- Store in locked, dry conditions away from consumables. In case of ingestion, seek immediate medical help without inducing vomiting .

- Data Table :

| Property | Value | Reference |

|---|---|---|

| Melting Point | 156–157°C | |

| Acute Toxicity (Oral) | LD50: Category 3 (H301) | |

| Storage | Locked, room temperature |

Q. How does this compound function as an NMDA receptor antagonist?

- Methodological Guidance :

- In vitro assays (e.g., radioligand binding) can quantify its non-competitive antagonism (Ki = 6.0 ± 0.7 μM) .

- Use electrophysiological models (e.g., patch-clamp) to assess blockade of NMDA-induced currents in neuronal cultures .

Q. What analytical methods ensure compound purity and identity in pharmacological studies?

- Methodological Guidance :

- Follow pharmacopeial standards (e.g., BP2015, EP8) for HPLC-UV or LC-MS characterization .

- For novel derivatives, provide NMR, mass spectrometry, and elemental analysis data .

Advanced Research Questions

Q. How can researchers design experiments to distinguish orphenadrine’s NMDA antagonism from its mAChR/histaminergic effects?

- Methodological Guidance :

- Use selective receptor antagonists (e.g., AF-DX 116 for mAChR M2) in parallel assays to isolate NMDA-specific effects .

- Compare dose-response curves in models lacking specific receptors (e.g., CRISPR-edited cell lines) .

Q. How to reconcile contradictory data on orphenadrine’s multi-receptor activity in neuropharmacological studies?

- Methodological Guidance :

- Conduct binding affinity assays (e.g., Ki for H1, mAChR, NMDA receptors) under standardized conditions .

- Use computational modeling to predict receptor occupancy at therapeutic concentrations .

Q. What in vivo models are optimal for studying orphenadrine’s neuroprotective vs. neurotoxic effects?

- Methodological Guidance :

- Rodent models of NMDA-induced excitotoxicity (e.g., kainic acid lesions) with behavioral and histological endpoints .

- Monitor biomarkers (e.g., GFAP for astrogliosis) and adjust dosing to avoid confounding muscle relaxant effects .

Q. How to investigate synergistic interactions between orphenadrine and adjuvant compounds (e.g., caffeine)?

- Methodological Guidance :

- Use isobolographic analysis to quantify additive/synergistic effects in pain or Parkinson’s models .

- Control for pharmacokinetic interactions via plasma concentration monitoring .

Q. What methodologies validate orphenadrine’s efficacy in human-derived neuronal cultures?

- Methodological Guidance :

- Differentiate iPSCs into glutamatergic neurons and assess NMDA receptor currents pre/post treatment .

- Include ethical approvals for human cell sourcing and validate results across ≥3 donor lines .

Key Considerations for Data Reporting

- Reproducibility : Document glove material, storage conditions, and solvent choices to minimize variability .

- Ethical Compliance : Disclose IRB approvals and participant selection criteria for human tissue studies .

- Conflict Resolution : Use meta-analysis frameworks to address contradictory receptor affinity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.